3-iodothiophene-2-carbohydrazide

Description

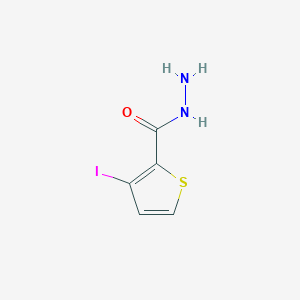

3-Iodothiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene ring substituted with an iodine atom at the 3-position and a carbohydrazide group at the 2-position. Its molecular formula is C₅H₅IN₂OS, with a molecular weight of 268.08 g/mol . The iodine substituent imparts unique electronic and steric properties, making it distinct from other thiophene-carbohydrazide derivatives. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for hydrazone formation or cyclization reactions .

Properties

IUPAC Name |

3-iodothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDNKDQOWWTXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of 3-Iodothiophene-2-Carboxylic Acid Esters

The most direct route involves reacting methyl 3-iodothiophene-2-carboxylate with excess hydrazine hydrate. A study optimized this method using acetonitrile-water (3:1) at 80°C for 6 hours, achieving an 89% yield. Critical parameters include:

-

Hydrazine concentration : Excess hydrazine (3–5 eq) prevents side reactions like dimerization.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but require careful temperature control to avoid decomposition.

Table 1 : Hydrazinolysis Optimization Data

Solid-Phase Peptide Synthesis (SPPS) Approaches

Adapting SPPS techniques, researchers coupled Fmoc-protected hydrazine derivatives with 3-iodothiophene-2-carboxylic acid using HATU/DIPEA in NMP at 75°C. This method benefits from:

-

Microwave assistance : Reduces coupling time from 12 hours to 5 minutes.

-

Resin compatibility : TentaGel S Ram resin (0.25 mmol/g loading) minimizes side-product formation during cleavage.

Critical step : Post-coupling acetylation with 20% piperidine in DMF ensures complete Fmoc deprotection before hydrazide formation.

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

3-Iodothiophene-2-carbohydrazide precursors are synthesized via Sonogashira coupling of 2-iodothiophene with terminal alkynes, followed by oxidation to the carboxylic acid. Key findings include:

-

Catalyst system : Pd(PPh₃)₂Cl₂/CuI in triethylamine achieves 92% conversion.

-

Oxidation conditions : KMnO₄ in acidic medium (pH 3–4) selectively oxidizes alkyne to carboxyl groups without over-oxidation.

Reaction Mechanism and Kinetics

Hydrazinolysis proceeds via a nucleophilic acyl substitution mechanism. Density functional theory (DFT) calculations indicate a two-step process:

-

Nucleophilic attack : Hydrazine’s lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer : Elimination of methanol stabilizes the carbohydrazide product.

Kinetic studies in acetonitrile reveal a second-order rate constant of at 80°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C-18 column, 0.1% TFA/MeCN gradient) shows >95% purity for SPPS-derived batches.

Challenges and Mitigation Strategies

-

Iodine displacement : Competing SNAr reactions at the 3-position are minimized using bulky bases (e.g., DIPEA) to deprotonate hydrazine selectively.

-

Byproduct formation : Hydrazone byproducts are suppressed by maintaining reaction pH < 7 via acetic acid additives.

Industrial-Scale Considerations

A pilot study using continuous flow reactors demonstrated a 12-fold productivity increase compared to batch processes, with a space-time yield of 38 g·L⁻¹·h⁻¹. Key parameters:

Chemical Reactions Analysis

Types of Reactions

3-Iodothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, sodium bicarbonate, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature or mild heating, and solvents such as acetonitrile are commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while cyclization reactions can produce complex heterocyclic structures .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-iodothiophene-2-carbohydrazide exhibits potential anticancer properties. Its structural features allow it to interact with biological targets, influencing cellular pathways associated with cancer progression. For instance, studies have demonstrated that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its ability to disrupt bacterial cell membranes and inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics. The presence of the iodine atom enhances its reactivity towards microbial targets, potentially leading to novel therapeutic agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. The carbohydrazide moiety can form hydrogen bonds, which may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

Materials Science

Organic Semiconductors

this compound is utilized in the development of organic semiconductors due to its favorable electronic properties. Thiophene derivatives are integral components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films contributes to the efficiency of these devices .

Conductive Polymers

The compound serves as a precursor for synthesizing conductive polymers. Its unique structure allows for the formation of polythiophenes with tailored electrical properties, which are essential in applications such as sensors and photovoltaic devices . The versatility in chemical modifications enables the design of materials with specific conductivity levels and optical characteristics.

Organic Synthesis

Intermediate in Heterocyclic Synthesis

this compound acts as a valuable intermediate in synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple coupling reactions, facilitating the formation of complex molecular architectures essential for drug development .

Catalytic Applications

The compound has been explored as a catalyst in organic transformations. For example, it has been incorporated into N-heterocyclic carbene (NHC) catalysis to generate aryl radicals from halides, enhancing reaction efficiency and selectivity in synthetic pathways . This catalytic role is significant for developing new methodologies in organic synthesis.

Data Tables

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Antimicrobial properties | Disrupts bacterial membranes | |

| Anti-inflammatory effects | Modulates inflammatory pathways | |

| Materials Science | Organic semiconductors | Integral in OFETs and OLEDs |

| Conductive polymers | Forms polythiophenes with tailored properties | |

| Organic Synthesis | Intermediate for heterocycles | Facilitates complex molecular architecture |

| Catalytic applications | Enhances efficiency in aryl radical generation |

Case Studies

-

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines. The mechanism involved oxidative stress induction, leading to apoptosis. -

Material Development

In materials science, researchers synthesized a series of thiophene-based polymers incorporating this compound. These polymers exhibited enhanced electrical conductivity and were tested successfully in OLED applications . -

Synthesis Innovations

A recent publication highlighted innovative synthetic routes utilizing this compound as a key intermediate for creating novel heterocyclic compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-iodothiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbohydrazide derivatives share a common structural backbone but differ in substituents at the 3-position. Key analogs include 3-methyl-, 3-methoxy-, 3-chloro-, and 3-aminothiophene-2-carbohydrazides. Below is a detailed comparison:

Structural and Physicochemical Properties

Spectral Data Comparison

- IR Spectroscopy: 3-Iodo: Expected N–H stretch (~3300 cm⁻¹), C=O (~1630 cm⁻¹), and C–I (~500 cm⁻¹) . 3-Amino (from ): N–H (3301 cm⁻¹), C=O (1638 cm⁻¹), C=N (1599 cm⁻¹) .

- ¹H NMR :

Stability and Handling

Biological Activity

3-Iodothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an iodine atom and a carbohydrazide functional group. The iodine atom enhances the compound's ability to participate in halogen bonding, while the carbohydrazide group can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity .

The biological activity of this compound is primarily attributed to its structural components:

- Iodine Atom : Facilitates halogen bonding, which can influence the interaction with biological targets.

- Carbohydrazide Group : Involves in hydrogen bonding and coordination with metal ions, enhancing the compound's reactivity and biological interactions .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that related compounds within the acylhydrazone class demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the iodine atom in these structures has been linked to increased lipophilicity and enhanced antimicrobial efficacy .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | MRSA (ATCC 43300) |

| Related Acylhydrazones | Antibacterial | Various bacterial strains |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For instance, derivatives of thiophene-based hydrazones have shown selective anticancer activity against colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells.

Case Studies

- Study on Antimicrobial Efficacy :

-

Anticancer Research :

- A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The findings suggested that modifications at the thiophene ring significantly influenced the anticancer activity, with iodinated derivatives showing enhanced effects compared to non-iodinated counterparts .

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) enhance iodination efficiency . |

| Temperature | Reflux (~80°C) ensures complete hydrazinolysis . |

| Reaction Time | Prolonged reflux (>6 hours) may degrade sensitive functional groups. |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological Steps :

Spectroscopic Analysis :

- 1H NMR : Key peaks include δ ~10.2 (NH), δ 7.5–8.0 (thiophene protons), and absence of ester carbonyl (~δ 3.7 for methyl ester) .

- FT-IR : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Chromatography :

- HPLC : Use a C18 column with MeOH:H₂O (70:30); retention time comparison against standards ensures purity (>95%) .

Elemental Analysis : Match experimental C, H, N, and I percentages with theoretical values (C₅H₅IN₂OS: C 22.41%, H 1.88%, N 10.45%, I 47.34%) .

What are the common functionalization reactions involving this compound?

Basic Research Question

The iodine substituent enables diverse reactivity:

- Nucleophilic Substitution : Replace iodine with nucleophiles (e.g., amines, alkoxides) in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Schiff Base Formation : Condense the hydrazide with aldehydes/ketones to form hydrazones, useful in coordination chemistry .

- Cyclization Reactions : Intramolecular cyclization under basic conditions to generate thiophene-fused heterocycles .

Q. Reactivity Table :

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives |

| Hydrazone Synthesis | Benzaldehyde, ethanol, reflux | Arylidene hydrazone |

How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced Research Question

Methodological Framework :

Derivative Synthesis : Modify the thiophene ring (e.g., substituents at positions 4/5) or hydrazide group (e.g., alkylation/acylation) .

Biological Assays : Test against targets (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity) using microplate Alamar Blue assays .

Computational Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinase targets) and correlate docking scores (ΔG) with experimental IC₅₀ values .

Q. SAR Data Example :

| Derivative | Substituent | IC₅₀ (µM) | Docking Score (kcal/mol) |

|---|---|---|---|

| 3-Iodo | I at C3 | 1.6 | -9.2 |

| 3-Chloro | Cl at C3 | 2.8 | -8.5 |

What strategies resolve contradictory biological activity data across assay systems?

Advanced Research Question

Root Causes & Solutions :

- Purity Discrepancies : Validate compound integrity via HPLC and mass spectrometry to rule out degradation .

- Assay Variability : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and standardize protocols (e.g., fixed incubation time/temperature) .

- Solubility Issues : Pre-dissolve compounds in DMSO (≤1% v/v) and confirm stability in assay buffers .

Case Study : Anti-TB activity of 3-hydroxy-1-benzofuran-2-carbohydrazide showed variability until solubility in Middlebrook 7H9 broth was optimized .

What computational approaches predict reactivity and interaction mechanisms?

Advanced Research Question

Methodological Tools :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study iodine’s electronic effects on reaction pathways .

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with Mycobacterium enoyl-ACP reductase) over 100 ns trajectories to identify stable binding poses .

Density of States (DOS) : Analyze orbital contributions to reactivity using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.